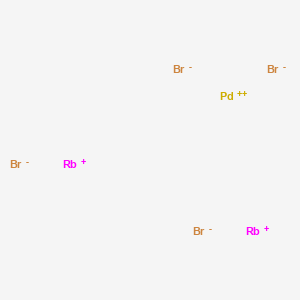

Dirubidium tetrabromopalladate(2-)

説明

Dirubidium tetrabromopalladate(2−), with the chemical formula Rb₂[PdBr₄], is a coordination compound comprising rubidium (Rb⁺) cations and a tetrabromopalladate(2−) anion ([PdBr₄]²⁻). The [PdBr₄]²⁻ anion adopts a square-planar geometry, consistent with the d⁸ electronic configuration of palladium(II). This structure is stabilized by Pd–Br bonding interactions, with a bond distance of 0.2444 nm as observed in analogous tetrabromopalladate complexes .

Rb₂[PdBr₄] is expected to exhibit hygroscopic behavior and solubility in polar solvents like water, similar to its potassium counterpart .

特性

CAS番号 |

15654-53-2 |

|---|---|

分子式 |

Br4PdRb2 |

分子量 |

597 g/mol |

IUPAC名 |

palladium(2+);rubidium(1+);tetrabromide |

InChI |

InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |

InChIキー |

FWSCFPLSNUSJJB-UHFFFAOYSA-J |

SMILES |

[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |

正規SMILES |

[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |

他のCAS番号 |

15654-53-2 |

同義語 |

dirubidium tetrabromopalladate(2-) |

製品の起源 |

United States |

類似化合物との比較

Potassium Tetrabromopalladate(II) (K₂[PdBr₄])

- Structure: Crystallizes in a monoclinic system (space group P2₁/c) with a square-planar [PdBr₄]²⁻ anion. Pd–Br bond distances are 0.2444 nm, identical to those reported for the [PdBr₄]²⁻ ion in other compounds .

- Thermodynamics : The standard entropy (S°) of [PdBr₄]²⁻ is calculated as 318 J/(mol·K) at 298 K, with vibrational frequencies derived from Raman and infrared spectra .

- Applications : Used in synthesizing semiconducting metal-containing polymers, where the planar [PdBr₄]²⁻ unit facilitates electronic conjugation .

Theophyllinium Tetrabromopalladate(II) ([Thph]₂[PdBr₄])

- Structure : Features a distorted square-planar geometry due to hydrogen bonding between the theophyllinium cation and [PdBr₄]²⁻. Pd–Br bond lengths range from 0.242–0.248 nm , slightly broader than K₂[PdBr₄] due to cation-anion interactions .

- Spectroscopy : Infrared and Raman spectra confirm the presence of Pd–Br stretching modes at 243 cm⁻¹ (E symmetry) and 172 cm⁻¹ (B symmetry) .

Dirubidium Tetrabromopalladate(2−) (Rb₂[PdBr₄])

- Inferred Properties : Expected to share the square-planar geometry of [PdBr₄]²⁻ but with larger Rb⁺ cations increasing lattice parameters compared to K₂[PdBr₄]. Solubility in water is likely lower than K₂[PdBr₄] due to reduced hydration energy of Rb⁺.

Comparative Data Table

Chemical Behavior and Reactivity

- Extractability : Studies on [PdBr₄]²⁻ vs. [PdCl₄]²⁻ show that bromo complexes exhibit lower extractability with thiodiglycolamide ligands compared to chloro analogs, likely due to weaker ligand-field stabilization .

- Thermal Stability : The [PdBr₄]²⁻ ion is thermally stable up to 200°C in solid-state compounds, as demonstrated in K₂[PdBr₄] .

Research Findings and Implications

Structural Uniformity : The [PdBr₄]²⁻ anion maintains consistent Pd–Br bond distances (~0.244 nm) across different compounds, suggesting minimal cation influence on the core geometry .

Cation-Driven Properties : Larger cations like Rb⁺ may reduce solubility and alter crystallographic packing compared to smaller cations (e.g., K⁺ or organic cations) .

Material Applications : The electronic structure of [PdBr₄]²⁻ makes it suitable for optoelectronic materials, though Rb₂[PdBr₄] remains underexplored compared to K₂[PdBr₄] .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。